BenchChemオンラインストアへようこそ!

Maleate

Solid-State Chemistry Preformulation Crystallography

Maleic acid forms maleate salts that improve API solubility and stability. With aqueous solubility of 478 g/L and melting point of 135°C, it outperforms fumaric acid as a counterion. Maleate salts are not generic substitutes: MDV1634 maleate caused renal toxicity vs 2HCl at equivalent exposure, proving salt form is intrinsic to safety. For lifecycle differentiation, levoamlodipine maleate showed lower edema incidence than besylate (1.1% vs 3.0%, P<0.001). Procure maleic acid to enable bioavailable oral dosage forms and differentiated product profiles.

Molecular Formula C4H2O4-2
Molecular Weight 114.06 g/mol
Cat. No. B1232345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleate
Synonymshydrogen maleate
maleate
maleic acid
maleic acid, ammonium salt
maleic acid, calcium salt
maleic acid, dipotassium salt
maleic acid, disodium salt
maleic acid, iron salt
maleic acid, monoammonium salt
maleic acid, monocopper (2+) salt
maleic acid, monosodium salt
maleic acid, neodymium salt
maleic acid, potassium salt
maleic acid, sodium salt
sodium maleate
Molecular FormulaC4H2O4-2
Molecular Weight114.06 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C(=O)[O-]
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1-
InChIKeyVZCYOOQTPOCHFL-UPHRSURJSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maleate Pharmaceutical Salts: Procurement-Grade Physicochemical Profile and Baseline Specifications


Maleate salts are a widely utilized class of pharmaceutical counterions, formed by the reaction of maleic acid (the cis-isomer of butenedioic acid) with a basic drug substance. This salt formation strategy is primarily employed to enhance the aqueous solubility, dissolution rate, and chemical stability of poorly soluble free-base active pharmaceutical ingredients (APIs). Maleic acid is distinguished from its trans-isomer, fumaric acid, by its significantly lower melting point (135°C vs. 287°C) and much higher aqueous solubility (highly soluble vs. poorly soluble), which are key drivers for its selection in salt screening campaigns [1]. As a GRAS (Generally Recognized as Safe) counterion, it has a long history of use in marketed drug products [2].

Maleate Salt Differentiation: Why 'Any Salt' Is an Unacceptable Substitute in Scientific Procurement


The selection of a specific salt form is a critical decision point in drug development and manufacturing, as it directly dictates the resulting API's pharmacokinetic (PK) profile, toxicity signature, and long-term chemical stability. Maleate salts are not universally interchangeable with other common counterions, such as hydrochloride (HCl), fumarate, or besylate. Empirical evidence demonstrates that a simple substitution can lead to significant, and often deleterious, shifts in key performance attributes. For instance, while bedaquiline maleate and fumarate exhibit bioequivalent exposure (AUC) in a canine model, suggesting interchangeability for some parameters [1], this is not a universal rule. A stark contrast is observed with MDV1634, where switching from a dihydrochloride (2HCl) to a maleate (MAL) salt introduced significant, measurable renal toxicity in dogs, despite similar systemic exposure levels [2]. This differential toxicity profile, observed within the same 28-day study, underscores that salt form is an intrinsic part of the compound's safety and efficacy profile and cannot be assumed as a generic, interchangeable component.

Quantitative Evidence Guide: Verifiable Differentiation of Maleate Salts vs. Key Comparators


Maleate vs. Fumarate: Solubility and Thermal Behavior Dictate Formulation Strategy

The selection between maleate and fumarate salts often hinges on fundamental physicochemical differences. Maleic acid (cis-isomer) demonstrates a melting point of 135°C, which is over 150°C lower than that of its trans-isomer, fumaric acid (287°C) [1]. This difference correlates with maleic acid's significantly higher aqueous solubility compared to the poorly soluble fumaric acid [1]. In the case of ciprofloxacin, this translates to distinct solid-state properties: the maleate salt forms an anhydrous crystal lattice, whereas the fumarate salt accommodates water molecules as a hydrate [2].

Solid-State Chemistry Preformulation Crystallography

Maleate vs. Dihydrochloride (2HCl): Differential In Vivo Nephrotoxicity as a Critical Selection Criterion

A 28-day oral toxicity study in dogs directly compared the MDV1634 maleate (MAL) and dihydrochloride (2HCl) salts at similar systemic exposure levels. The study revealed a clear, salt-specific toxicity signal. Renal tubular toxicity was observed exclusively in the group treated with MDV1634.MAL, characterized by increases in serum blood urea nitrogen and creatinine, and microscopic findings of tubular necrosis and mineralization [1]. This toxicity was absent in the MDV1634.2HCl group, despite equivalent exposures [1].

Toxicology Preclinical Safety Drug Development

Maleate vs. Besylate: Clinical Superiority in Safety Profile and Healthcare Economics

A pragmatic, real-world comparative effectiveness study involving 10,031 hypertensive patients directly compared levoamlodipine maleate with amlodipine besylate over 24 months. While the primary outcome of major cardiovascular events showed no statistically significant difference (adjusted HR = 0.90, P = 0.252) [1], the maleate formulation demonstrated a significantly superior safety and tolerability profile. The incidence of any adverse reaction was lower with levoamlodipine maleate (6.0% vs. 8.4%, P < 0.001), driven primarily by a nearly threefold reduction in lower extremity edema (1.1% vs. 3.0%, P < 0.001) [1]. This improved safety translated into a demonstrable pharmacoeconomic advantage: levoamlodipine maleate was cost-effective with a 28.8% reduction in overall costs per patient, saving 2725 Yuan and resulting in more quality-adjusted life years (QALYs) [1].

Clinical Pharmacology Real-World Evidence Health Economics

Maleate vs. Free Base: Enhancing Solubility and Overcoming pH-Dependent Absorption

The primary driver for maleate salt formation is the dramatic improvement in aqueous solubility of poorly soluble free bases. A study on the GABA-derivative pregabalin demonstrated that conversion to its maleate salt can increase solubility by up to twenty-fold [1]. Furthermore, the maleate salt form can provide a distinct biopharmaceutical advantage over the free base by mitigating the effects of gastric pH on drug absorption. A study on domperidone showed that while the absorption of the free base was significantly impacted by gastric pH elevation (e.g., by omeprazole), the absorption of domperidone maleate remained unaffected, confirming a key superiority in clinical use where co-administration with acid-reducing agents is common [2].

Biopharmaceutics Formulation Science Mechanochemistry

Maleate vs. Hydrochloride (HCl): A Moderate-Risk Disproportionation Profile for Rational Formulation

Salt disproportionation, the conversion of a salt back to its free base in a formulation, is a significant risk to bioavailability. A 2024 study in Molecular Pharmaceutics classified maleate as a 'moderate-risk' salt for disproportionation, in contrast to hydrochloride (HCl) salts, which were identified as 'high-risk' [1]. This risk stratification provides a rational basis for formulation development. The study further demonstrated that the moderate risk associated with the maleate form could be synergistically managed through the strategic use of fumaric acid as a microenvironmental pH modulator, a strategy that is not as effective for the higher-risk HCl salts [1].

Formulation Development Solid-State Stability Disproportionation

Optimal Procurement and Application Scenarios for Maleate Salts Based on Empirical Evidence


Preclinical Toxicology: Salt Form Selection for Safety Margin Optimization

Based on the differential renal toxicity observed between MDV1634 maleate and 2HCl salts at equivalent exposures [1], a maleate salt should be preferentially procured for preclinical toxicology studies only after a careful comparative risk assessment against other available salt forms. This scenario is optimal when the maleate salt offers a significant physicochemical advantage (e.g., solubility, stability) that is deemed critical for development, but it must be accompanied by a toxicology program specifically designed to monitor for potential salt-specific nephrotoxicity signals, particularly in canine models. The data supports the use of maleate as a development candidate, but not as a default, risk-free choice.

Late-Stage Clinical Development and Commercial Formulation: Differentiation via Improved Tolerability and Pharmacoeconomics

In established therapeutic areas, a maleate salt of a known molecule (e.g., levoamlodipine maleate) can be a strategic choice for lifecycle management or new product development. As demonstrated by the head-to-head comparison with amlodipine besylate, the maleate salt form was associated with a significantly lower incidence of adverse events, particularly edema (1.1% vs. 3.0%, P < 0.001), and demonstrated superior cost-effectiveness [1]. This application scenario is ideal for procurement when the objective is to launch a differentiated product with a superior tolerability profile that can command a premium position or improve market access through favorable pharmacoeconomic outcomes.

Formulation of Low-Solubility BCS Class II/IV Compounds Requiring Solubility Enhancement

The primary and most well-established application for maleate salts is in the formulation of poorly water-soluble drug candidates. The evidence for a twenty-fold increase in solubility for pregabalin maleate [1] and the high solubility of enalapril maleate [2] underscores the utility of this counterion in enabling the development of bioavailable oral dosage forms. This scenario is a strong procurement driver for any drug discovery or development program where the free base of a lead candidate exhibits poor aqueous solubility and where alternative salt forms (e.g., fumarate) may not provide an equivalent solubility enhancement due to their own poor solubility.

Solid Oral Dosage Forms with Mitigated Disproportionation Risk Using a Maleate/Fumaric Acid Co-Formulation Strategy

For drug candidates prone to salt disproportionation, the maleate salt form, classified as a 'moderate-risk' counterion, offers a more viable development pathway than 'high-risk' salts like HCl [1]. This application scenario is optimal when the maleate salt is selected as the target API, and the formulation is specifically designed with fumaric acid as a microenvironmental pH modulator to create a synergistic, stable hemifumarate species in situ, thereby mitigating the solubility drop associated with disproportionation [1]. This represents a rational, evidence-based procurement and formulation strategy for challenging compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.